1-Amino-4-(trifluoromethoxy)naphthalene

Description

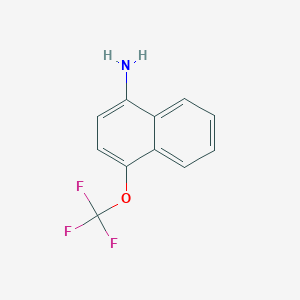

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8F3NO |

|---|---|

Molecular Weight |

227.18 g/mol |

IUPAC Name |

4-(trifluoromethoxy)naphthalen-1-amine |

InChI |

InChI=1S/C11H8F3NO/c12-11(13,14)16-10-6-5-9(15)7-3-1-2-4-8(7)10/h1-6H,15H2 |

InChI Key |

QCMKUPSMASQINY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2OC(F)(F)F)N |

Origin of Product |

United States |

Synthesis of Amino Trifluoromethoxy Naphthalene Derivatives

Specific, documented synthetic routes to 1-Amino-4-(trifluoromethoxy)naphthalene are not prevalent in the chemical literature. However, general methods for the synthesis of related aniline (B41778) and naphthalene (B1677914) derivatives can provide a basis for proposing potential synthetic pathways.

A common strategy for the synthesis of aromatic amines is the reduction of a corresponding nitro compound. Therefore, a plausible route to this compound would involve the following conceptual steps:

Trifluoromethoxylation of a suitable naphthalene precursor: This could potentially start from a nitronaphthol derivative, where the hydroxyl group is converted to a trifluoromethoxy group.

Nitration of a trifluoromethoxy-substituted naphthalene: Introducing a nitro group at the desired position on the naphthalene ring.

Reduction of the nitro group: The final step would be the reduction of the nitro group to an amino group to yield the target compound.

Another potential approach could involve the amination of a halo-substituted trifluoromethoxynaphthalene, for example, through a Buchwald-Hartwig amination or a related cross-coupling reaction.

The synthesis of the related compound, 4-(Trifluoromethoxy)aniline (B150132), often involves the reduction of 1-nitro-4-(trifluoromethoxy)benzene. google.com Similar methodologies could likely be adapted for the naphthalene system.

Reactivity and Potential Transformations

The reactivity of 1-Amino-4-(trifluoromethoxy)naphthalene is expected to be dictated by the interplay of the electron-donating amino group and the electron-withdrawing trifluoromethoxy group on the aromatic naphthalene (B1677914) core.

Amino Group Reactivity: The primary amino group is nucleophilic and can undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, -halogens) via Sandmeyer or related reactions.

Advanced Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 1-Amino-4-(trifluoromethoxy)naphthalene, offering unparalleled insight into the electronic environment of each nucleus.

¹H NMR for Proton Environments

The ¹H NMR spectrum of this compound is anticipated to display a series of signals corresponding to the aromatic protons and the amine group protons. The naphthalene (B1677914) ring system, being substituted, will exhibit a complex splitting pattern. The protons on the amino-substituted ring (H-2 and H-3) and the trifluoromethoxy-substituted ring (H-5, H-6, H-7, and H-8) will have distinct chemical shifts influenced by the electronic effects of the substituents.

The amino group (-NH₂) is an electron-donating group, which typically shields the ortho and para protons, causing them to resonate at a higher field (lower ppm). Conversely, the trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, which deshields the protons on the ring to which it is attached, shifting their signals to a lower field (higher ppm). The amine protons themselves are expected to appear as a broad singlet, the chemical shift of which can be sensitive to solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| NH₂ | 3.5 - 5.0 | br s |

| H-2 | 6.8 - 7.2 | d |

| H-3 | 7.2 - 7.5 | t |

| H-5 | 7.8 - 8.1 | d |

| H-6 | 7.4 - 7.7 | t |

| H-7 | 7.4 - 7.7 | t |

Note: These are estimated values. Actual chemical shifts may vary based on solvent and experimental conditions.

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are significantly influenced by the attached functional groups.

The carbon atom bearing the amino group (C-1) will be shielded, while the carbon attached to the electron-withdrawing trifluoromethoxy group (C-4) will be deshielded. The carbon of the trifluoromethoxy group itself will exhibit a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 140 - 145 |

| C-2 | 110 - 115 |

| C-3 | 125 - 130 |

| C-4 | 145 - 150 |

| C-4a | 120 - 125 |

| C-5 | 128 - 132 |

| C-6 | 124 - 128 |

| C-7 | 124 - 128 |

| C-8 | 122 - 126 |

| C-8a | 130 - 135 |

Note: These are estimated values. 'q' denotes a quartet.

¹⁹F NMR for Fluorine Environments

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal is characteristic of the -OCF₃ group attached to an aromatic ring and is typically found in the range of -57 to -60 ppm relative to a standard such as CFCl₃. The absence of any coupling in the proton-decoupled ¹⁹F NMR spectrum confirms the C-O-CF₃ connectivity.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons, such as between H-2 and H-3, and among the protons on the other ring (H-5, H-6, H-7, and H-8). This helps to trace the connectivity of the protons around each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹JCH). This allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals. For instance, the signal for H-2 would show a cross-peak with the signal for C-2.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect long-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This is invaluable for identifying quaternary carbons and piecing together the molecular fragments. For example, the amine protons might show a correlation to C-1 and C-2. The aromatic protons would show correlations to carbons within their own ring and potentially to the bridgehead carbons (C-4a and C-8a).

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule and their bonding arrangements.

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound will be dominated by the vibrational modes of the amino group, the trifluoromethoxy group, and the naphthalene ring system.

Amino (-NH₂) Group: The primary amine will exhibit characteristic N-H stretching vibrations in the IR spectrum, typically appearing as two bands in the region of 3300-3500 cm⁻¹. The N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹.

Trifluoromethoxy (-OCF₃) Group: This group is characterized by strong C-F stretching vibrations, which are expected to appear as intense bands in the IR spectrum in the region of 1000-1300 cm⁻¹. The C-O stretching vibration will also be present in this region.

Naphthalene Ring: The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will give rise to a series of bands in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern, will be present in the fingerprint region (below 1000 cm⁻¹).

Raman spectroscopy, being particularly sensitive to non-polar bonds, will provide complementary information. The symmetric vibrations of the naphthalene ring are often strong in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| N-H Bend | 1600 - 1650 | |

| Aromatic | C-H Stretch | > 3000 |

| C=C Stretch | 1400 - 1600 | |

| Trifluoromethoxy (-OCF₃) | C-F Stretch | 1000 - 1300 |

Conformational Insights from Vibrational Modes

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides critical insights into the molecular structure and conformational possibilities of this compound. The vibrational modes are determined by the molecule's geometry, bond strengths, and atomic masses. For complex molecules, theoretical calculations, such as Density Functional Theory (DFT), are often employed to assign the observed vibrational bands. researchgate.netnih.gov

The vibrational spectrum of this compound would be a composite of modes arising from the naphthalene core, the amino (-NH₂) group, and the trifluoromethoxy (-OCF₃) group. Key vibrational frequencies can be predicted:

Naphthalene Core: The spectrum is expected to show characteristic C-C stretching and C-H bending vibrations of the aromatic rings. For unsubstituted naphthalene, strong bands appear around 1595, 1508, and 1380 cm⁻¹ (ring stretching) and 759 cm⁻¹ (C-H out-of-plane bending). researchgate.net Substitution will shift these frequencies.

Amino Group: The -NH₂ group will exhibit symmetric and asymmetric N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ region. An N-H scissoring (bending) mode is expected around 1600-1650 cm⁻¹.

Trifluoromethoxy Group: This group will introduce strong, characteristic bands. The C-F stretching vibrations are particularly intense and are expected in the 1000-1300 cm⁻¹ region. The C-O stretching vibration will also be present in this range.

Conformational analysis, often supported by computational studies, would focus on the orientation of the -NH₂ and -OCF₃ groups relative to the naphthalene plane. iu.edu.sa Internal rotation around the C-N and C-O bonds can lead to different rotamers (rotational isomers), which may be distinguishable by subtle shifts in their vibrational spectra, particularly in the fingerprint region (<1500 cm⁻¹).

Table 1: Predicted Prominent Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Associated Functional Group |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Amino (-NH₂) |

| Aromatic C-H Stretch | 3000 - 3100 | Naphthalene Ring |

| N-H Scissoring (Bending) | 1600 - 1650 | Amino (-NH₂) |

| Aromatic C=C Ring Stretch | 1450 - 1600 | Naphthalene Ring |

| C-F Symmetric & Asymmetric Stretch | 1000 - 1300 | Trifluoromethoxy (-OCF₃) |

| C-O Stretch | 1000 - 1250 | Trifluoromethoxy (-OCF₃) |

| Aromatic C-H Out-of-Plane Bend | 750 - 900 | Naphthalene Ring |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence

Absorption Characteristics and Electronic Transitions

The UV-Vis absorption spectrum of this compound is governed by the π-electron system of the naphthalene core, modulated by its substituents. Unsubstituted naphthalene exhibits characteristic absorption bands corresponding to π→π* transitions. omlc.org The introduction of an electron-donating amino group and an electron-withdrawing trifluoromethoxy group at the 1- and 4-positions is expected to cause significant changes.

This substitution pattern creates a "push-pull" system, which often leads to the appearance of an intramolecular charge transfer (ICT) band at a longer wavelength than the transitions of the parent naphthalene. This results in a bathochromic (red) shift of the absorption maxima. mdpi.comresearchgate.net Studies on other substituted naphthalenes confirm that such functionalization extends the π-conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com

Photoluminescence Properties and Emission Profiles

Many naphthalene derivatives are known to be fluorescent, and this compound is expected to exhibit photoluminescence upon excitation at its absorption maxima. omlc.org The emission spectrum is typically a mirror image of the longest-wavelength absorption band and is red-shifted relative to it (a phenomenon known as the Stokes shift).

The ICT character of the molecule is likely to influence its emission properties significantly. The emission wavelength and fluorescence quantum yield are sensitive to solvent polarity. In polar solvents, the excited ICT state is stabilized, often leading to a more pronounced red shift in the emission spectrum compared to nonpolar solvents. researchgate.net

Table 2: Predicted Electronic Spectroscopy Properties for this compound in a Nonpolar Solvent (e.g., Cyclohexane)

| Parameter | Predicted Value/Range | Description |

| λmax (Absorption) | 300 - 350 nm | Longest wavelength absorption maximum, likely an ICT band. |

| ε (Molar Absorptivity) | 5,000 - 15,000 M⁻¹cm⁻¹ | Typical for π→π* transitions in substituted aromatics. |

| λem (Emission) | 350 - 450 nm | Fluorescence emission maximum. |

| Stokes Shift | 50 - 100 nm | Energy difference between absorption and emission maxima. |

| Quantum Yield (ΦF) | 0.1 - 0.5 | Efficiency of the fluorescence process. |

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved techniques, such as transient absorption spectroscopy, are crucial for understanding the deactivation pathways of the molecule's excited state. rsc.org Upon photoexcitation, the molecule can return to the ground state via several competing processes, including fluorescence (radiative decay) and non-radiative decay pathways like internal conversion and intersystem crossing to a triplet state.

For substituted naphthalenes, excited-state lifetimes can range from picoseconds to nanoseconds. nih.govresearchgate.net The dynamics are influenced by the nature and position of substituents. The electron-donating and -withdrawing groups in this compound may influence the rates of intersystem crossing and internal conversion, thereby affecting the fluorescence lifetime and quantum yield. nih.gov Studies on similar systems reveal that increasing the electron-donating strength of a substituent can lead to longer-lived excited states. rsc.orgnih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the exact molecular mass and to gain structural information from fragmentation patterns. For this compound (C₁₁H₈F₃NO), the expected exact mass is approximately 227.056 g/mol .

In electron ionization (EI-MS), the molecular ion peak (M⁺˙) at m/z 227 would be expected. Aromatic systems like naphthalene tend to produce a prominent molecular ion due to their stability. whitman.edu The fragmentation pattern would provide evidence for the different parts of the molecule.

Expected fragmentation pathways include:

Loss of CF₃: Cleavage of the O-CF₃ bond could lead to the loss of a trifluoromethyl radical (·CF₃), resulting in a fragment at [M - 69]⁺.

Loss of OCF₃: Loss of the entire trifluoromethoxy group would yield a fragment at [M - 85]⁺.

Amine-related fragmentation: Primary aromatic amines can undergo complex rearrangements, but a common fragmentation involves the loss of HCN, which would result in a fragment at [M - 27]⁺. libretexts.org

Naphthalene core fragmentation: The stable naphthalene ring may fragment via the loss of small neutral molecules like acetylene (B1199291) (C₂H₂).

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass/charge) | Proposed Fragment Identity | Proposed Neutral Loss |

| 227 | [C₁₁H₈F₃NO]⁺˙ (Molecular Ion) | - |

| 158 | [C₁₁H₈NO]⁺ | ·CF₃ |

| 142 | [C₁₁H₈N]⁺ | ·OCF₃ |

| 200 | [C₁₀H₇F₃O]⁺˙ | HCN |

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful crystallographic analysis of this compound would provide precise data on bond lengths, bond angles, and torsion angles. cambridge.orgacs.org

This data would confirm the planarity of the naphthalene ring system and reveal the precise orientation of the amino and trifluoromethoxy substituents. Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-H protons of the amino group and potentially the oxygen or fluorine atoms of neighboring molecules, would also be elucidated. cambridge.org Such interactions are crucial for understanding the crystal packing and the material's bulk properties. While no specific crystal structure for this compound is publicly available, studies on similar aminonaphthalene derivatives have been successfully performed, confirming their molecular geometry and packing arrangements. cambridge.orgcambridge.org

Computational Chemistry and Theoretical Modeling of 1 Amino 4 Trifluoromethoxy Naphthalene

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are foundational in the computational analysis of molecular systems. DFT has become a popular tool for studying the electronic and structural properties of naphthalene (B1677914) derivatives due to its balance of accuracy and computational efficiency. researchgate.net Methods like the B3LYP functional combined with appropriate basis sets, such as 6-311+G(d,p), are commonly used for these types of investigations. nih.gov

A crucial first step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For naphthalene derivatives, DFT calculations are used to find the optimized structures and total energies. researchgate.net This process yields key information on bond lengths, bond angles, and dihedral angles.

The energetic stability of the molecule is also assessed. A lower total energy indicates a more stable configuration. For substituted naphthalenes, the presence of electron-donating groups like an amino group (-NH2) and electron-withdrawing groups like a trifluoromethoxy group (-OCF3) can influence the electronic structure and stability. researchgate.netmdpi.com The stability of a molecule can also be inferred from its HOMO-LUMO energy gap, where a larger gap generally suggests higher kinetic stability and lower chemical reactivity. researchgate.netnih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Naphthalene System Note: This table presents hypothetical data for illustrative purposes, demonstrating the typical output of a geometry optimization calculation.

Theoretical models are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational approach. scienceopen.comnih.gov Time-dependent DFT (TD-DFT) is a standard method for calculating electronic absorption spectra (UV-Vis), providing information on excitation energies and oscillator strengths. scienceopen.comresearchgate.net

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated. nih.govnih.gov These theoretical spectra help in the assignment of vibrational modes observed in experimental FT-IR and FT-Raman analyses. nih.gov Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach, aiding in the structural elucidation of the molecule. scienceopen.com

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. thaiscience.info The MEP surface illustrates regions of positive and negative electrostatic potential. Negative regions (typically colored red) are associated with high electron density and are susceptible to electrophilic attack, while positive regions (blue) are electron-deficient and are prone to nucleophilic attack. scienceopen.comtci-thaijo.orgresearchgate.net

For a molecule like 1-Amino-4-(trifluoromethoxy)naphthalene, the MEP would likely show negative potential around the nitrogen atom of the amino group and the oxygen and fluorine atoms of the trifluoromethoxy group, indicating these as potential sites for electrophilic interaction. scienceopen.comthaiscience.info The aromatic ring itself will also display distinct regions of electron density, influencing its reactivity. wikipedia.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. ucsb.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgpku.edu.cn

The HOMO represents the electron-donating capability of a molecule, while the LUMO signifies its electron-accepting ability. pku.edu.cnresearchgate.net The spatial distribution of these orbitals indicates the likely sites for chemical reactions. In substituted naphthalenes, the HOMO and LUMO are often delocalized across the aromatic ring system. rsc.org The presence of substituents significantly influences the energy levels and distribution of these orbitals. samipubco.com An electron-donating group like -NH2 tends to raise the HOMO energy, making the molecule a better electron donor, while an electron-withdrawing group like -OCF3 would typically lower the LUMO energy, making it a better electron acceptor. samipubco.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. nih.govsid.ir A small energy gap implies that the molecule is more polarizable and reactive, as electrons can be more easily excited to a higher energy level. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Naphthalene Note: This table presents hypothetical data for illustrative purposes.

While MEP maps provide a qualitative picture of reactivity, Fukui functions offer a quantitative measure based on DFT. The Fukui function, ƒ(r), describes the change in electron density at a specific point in a molecule when an electron is added or removed. It is a local reactivity descriptor that helps identify the most reactive sites within a molecule.

By calculating the Fukui functions, one can predict the susceptibility of each atomic site to different types of attack:

Nucleophilic attack (ƒ+) : Indicates the preferred site for an incoming nucleophile (electron donor).

Electrophilic attack (ƒ-) : Indicates the preferred site for an incoming electrophile (electron acceptor).

Radical attack (ƒ0) : Predicts the site most susceptible to radical reactions.

This analysis provides a more detailed and quantitative prediction of chemical reactivity compared to simpler models, pinpointing specific atoms most likely to participate in a chemical reaction. For this compound, Fukui analysis would quantify the reactivity of the nitrogen atom, the carbons in the naphthalene ring, and the atoms of the trifluoromethoxy group.

Global Reactivity Descriptors (e.g., Electronegativity, Hardness, Softness)

No published studies were identified that calculated the global reactivity descriptors for this compound using methods such as Density Functional Theory (DFT). Such studies would typically provide values for electronegativity (χ), chemical hardness (η), and softness (S), derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Without these foundational calculations, a data table and detailed discussion on the molecule's reactivity based on these descriptors cannot be provided.

Reaction Pathway and Transition State Calculations

There is a lack of available research on the chemical transformations of this compound. Consequently, information regarding:

Computational Studies of Solvent Effects on Molecular Properties and Reactivity

No computational models or simulations detailing the influence of different solvents on the molecular structure, properties (such as dipole moment or electronic transitions), or reactivity of this compound were found.

Molecular Modeling for Surface Interactions and Materials Science Relevance

Similarly, the search did not uncover any molecular modeling studies focused on the interaction of this compound with material surfaces.

Advanced Synthetic Applications and Materials Science Perspectives

Role as Chemical Building Blocks in Organic Synthesis

The presence of a reactive primary amine and an electron-withdrawing trifluoromethoxy group on the naphthalene (B1677914) scaffold makes 1-Amino-4-(trifluoromethoxy)naphthalene a valuable precursor in various organic transformations.

Precursors for Complex Heterocyclic Systems

While direct literature on the use of this compound in the synthesis of complex heterocyclic systems is not abundant, the known reactivity of aminonaphthalenes suggests its potential as a precursor for a variety of heterocyclic frameworks. The amino group serves as a key handle for cyclization reactions to form nitrogen-containing heterocycles.

For instance, aminonaphthalenes are known to be precursors for the synthesis of quinazolines , which are important pharmacophores. The reaction of an aminonaphthalene with a suitable carbonyl compound or its derivative can lead to the formation of the quinazoline (B50416) ring system. Similarly, the synthesis of acridines , another class of biologically active heterocyclic compounds, can be achieved through the condensation of aminonaphthalenes with carboxylic acids or their derivatives, followed by cyclization. researchgate.netmdpi.com While specific examples utilizing this compound are not detailed in the literature, its structural similarity to other aminonaphthalenes suggests its applicability in these synthetic strategies. The electron-withdrawing nature of the trifluoromethoxy group could influence the reactivity of the amino group and the naphthalene ring, potentially requiring modified reaction conditions.

Furthermore, aminonaphthalenes are employed in the synthesis of carbazoles , which are of interest for their photophysical properties. researchgate.netresearchgate.net Intramolecular C-H amination reactions of appropriately substituted biphenylamines, which can be derived from aminonaphthalenes, provide a route to carbazole (B46965) derivatives. researchgate.netresearchgate.net The trifluoromethoxy substituent in this compound could modulate the electronic properties of the resulting carbazole, making it a candidate for applications in organic electronics.

| Heterocyclic System | General Synthetic Precursor | Potential Synthetic Route Involving this compound |

| Quinazolines | Aminonaphthalenes | Condensation with carbonyl compounds followed by cyclization. |

| Acridines | Aminonaphthalenes | Condensation with carboxylic acids or derivatives and subsequent cyclization. researchgate.netmdpi.com |

| Carbazoles | Biphenylamines (derivable from aminonaphthalenes) | Intramolecular C-H amination reactions. researchgate.netresearchgate.net |

Reagents in Cross-Coupling and Other Bond-Forming Reactions

The amino group and the naphthalene core of this compound allow it to participate in a variety of cross-coupling and bond-forming reactions, which are fundamental in the construction of complex organic molecules.

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. nih.govresearchgate.net While specific examples involving this compound are not extensively documented, analogous aminonaphthalene derivatives are known to undergo reactions such as the Suzuki-Miyaura coupling . mdpi.comrsc.org In a typical Suzuki reaction, an aryl halide or triflate is coupled with a boronic acid or ester. While this compound itself does not have a leaving group for direct coupling, it can be functionalized to introduce a halide or triflate, or its amino group can be used to direct ortho-metalation followed by coupling.

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction for forming carbon-nitrogen bonds. rsc.orgpageplace.decore.ac.uk In this reaction, an aryl halide is coupled with an amine. This compound could serve as the amine component, reacting with various aryl or heteroaryl halides to generate more complex diarylamine structures. The electron-withdrawing trifluoromethoxy group might affect the nucleophilicity of the amino group, potentially influencing the reaction conditions required for efficient coupling.

The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another relevant transformation. rsc.orgiastate.edumdpi.com Similar to the Suzuki coupling, this compound would first need to be functionalized with a suitable leaving group to act as the aryl halide partner in this reaction.

Copper-catalyzed reactions also offer a range of possibilities for bond formation. For example, copper-catalyzed C-N bond-forming reactions can be an alternative to palladium-catalyzed methods. acs.org

| Cross-Coupling Reaction | General Reactants | Potential Role of this compound |

| Suzuki-Miyaura Coupling | Aryl halide/triflate + Boronic acid/ester | Functionalized derivative as the aryl halide partner. |

| Buchwald-Hartwig Amination | Aryl halide + Amine | As the amine component. rsc.orgpageplace.decore.ac.uk |

| Sonogashira Coupling | Aryl halide + Terminal alkyne | Functionalized derivative as the aryl halide partner. rsc.orgiastate.edumdpi.com |

| Copper-Catalyzed C-N Coupling | Aryl halide + Amine | As the amine component. acs.org |

Integration into Functional Materials

The incorporation of fluorinated naphthalene derivatives into polymers and other materials can lead to enhanced thermal stability, improved solubility, and desirable optical and electronic properties.

Fluorinated Polyimides and Polyamides for High-Performance Applications

Fluorinated polyimides and polyamides are classes of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. The introduction of fluorine-containing groups, such as the trifluoromethoxy group, can further enhance these properties. Specifically, the trifluoromethyl group is known to increase solubility and decrease the dielectric constant of polymers. researchgate.net

While the direct use of this compound in the synthesis of polyimides and polyamides is not widely reported, the synthesis of fluorinated polyamides from other fluorinated aminonaphthalenes, such as 2,7-bis(4-amino-2-trifluoromethylphenoxy)naphthalene, has been demonstrated. researchgate.net These polymers exhibit increased solubility in common organic solvents compared to their non-fluorinated analogs, while maintaining good thermal stability. researchgate.net It is plausible that polyimides and polyamides derived from this compound would exhibit similar beneficial properties.

The general synthetic route to polyamides involves the polycondensation of a diamine with a dicarboxylic acid. Similarly, polyimides are typically synthesized through the polycondensation of a diamine with a dianhydride to form a poly(amic acid) precursor, followed by thermal or chemical imidization. The incorporation of the rigid naphthalene unit from this compound into the polymer backbone would be expected to enhance the thermal stability and mechanical strength of the resulting materials. pageplace.decore.ac.uk

| Polymer Type | Monomers | Expected Properties of Polymers from this compound |

| Polyamides | Diamine + Dicarboxylic acid | High thermal stability, good mechanical properties, improved solubility. researchgate.net |

| Polyimides | Diamine + Dianhydride | Excellent thermal stability, chemical resistance, low dielectric constant. pageplace.decore.ac.uk |

Naphthalene Derivatives in Organic Electronic Materials (e.g., n-type semiconductors)

Naphthalene diimides (NDIs) are a well-studied class of n-type organic semiconductors due to their excellent electron-accepting properties and high electron mobility. nih.gov The electron-deficient nature of the NDI core is crucial for its n-type behavior. While this compound is not a naphthalene diimide, its naphthalene core functionalized with a strong electron-withdrawing trifluoromethoxy group suggests its potential as a building block for new n-type materials.

The synthesis of functional materials based on NDIs often involves the modification of the naphthalene core or the imide nitrogen atoms. The amino group of this compound could be a starting point for the synthesis of more complex structures. For example, it could be transformed into other functional groups that can be used to extend the conjugation of the system or to attach solubilizing groups.

The trifluoromethoxy group's strong electron-withdrawing nature would lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the naphthalene system, a key requirement for efficient electron injection and transport in n-type semiconductors. Therefore, incorporating this moiety into larger conjugated systems could lead to the development of novel organic electronic materials with tailored properties.

Components in Chemical Sensing and Detection Technologies

The development of chemical sensors often relies on materials that exhibit a change in their optical or electronic properties upon interaction with a specific analyte. Naphthalene-based fluorescent compounds are frequently used in chemical sensing due to their high quantum yields and sensitivity to the local environment.

The trifluoromethoxy group in this compound can influence the photophysical properties of the molecule. The amino group can act as a recognition site for analytes through hydrogen bonding or other interactions. Upon binding of an analyte, the electronic structure of the fluorophore can be perturbed, leading to a change in its fluorescence intensity or wavelength (a chemoresponse).

While specific applications of this compound in chemical sensing have not been extensively explored in the literature, its structural features make it a promising candidate for the development of new fluorescent chemosensors. For example, it could potentially be used to detect metal ions, anions, or neutral molecules. The combination of the naphthalene fluorophore with the trifluoromethoxy and amino groups provides a versatile platform for designing sensors with high sensitivity and selectivity.

Exploration in Supramolecular Chemistry and Nanomaterials

The unique molecular architecture of this compound makes it a promising candidate for exploration in the fields of supramolecular chemistry and nanomaterials. The naphthalene core, a planar and electron-rich aromatic system, is well-known for its ability to participate in π-π stacking interactions, a fundamental driving force in the self-assembly of supramolecular structures. researchgate.netthieme-connect.de These interactions are crucial in the formation of ordered assemblies such as liquid crystals, gels, and other complex architectures. rsc.org

The amino group (-NH₂) on the naphthalene ring serves as a versatile functional handle. It provides a reactive site for covalent modification, enabling the integration of the this compound moiety into larger, more complex systems. For instance, it can be used to synthesize polymers, such as polyimides, or to functionalize nanomaterials like graphene oxide, thereby imparting specific properties to the final material. ysu.amnih.govresearchgate.net The analogous compound, 4-(trifluoromethoxy)aniline (B150132), is already utilized as a building block for creating novel therapeutics, electroactive polymers, and liquid-crystalline polymethacrylates, highlighting the potential of this class of compounds. nbinno.comguidechem.com

Furthermore, the trifluoromethoxy (-OCF₃) group plays a significant role in modulating intermolecular forces. Its strong electronegativity and lipophilicity can influence the packing of molecules in the solid state and their self-assembly in solution, potentially leading to the formation of novel supramolecular structures with unique photophysical or electronic properties. nbinno.com The development of naphthalene–phenanthro[9,10-d]imidazole-based molecules that self-assemble into superstructures with tunable luminescence demonstrates the potential of naphthalene-based systems in creating advanced functional materials. rsc.org

Influence of the Trifluoromethoxy Group on Macro-Scale Material Properties

The incorporation of the trifluoromethoxy (-OCF₃) group into materials, particularly polymers, has a profound impact on their macro-scale properties, most notably the dielectric constant and thermal stability. These effects are primarily due to the unique electronic properties of fluorine and the strength of the carbon-fluorine bond.

Dielectric Constant: The introduction of fluorine-containing groups like -OCF₃ is a well-established strategy for lowering the dielectric constant (Dk) and dissipation factor (Df) of polymeric materials. mdpi.com This is crucial for applications in advanced microelectronics and high-frequency communications, where low-k materials are required to reduce signal delay and power consumption. nih.govnih.gov The trifluoromethoxy group contributes to a lower dielectric constant in several ways:

Increased Free Volume: The bulky nature of the -OCF₃ group can disrupt polymer chain packing, increasing the free volume within the material. This reduces the number of polarizable groups per unit volume, further lowering the dielectric constant.

Research on fluorinated polyimides, for which this compound could serve as a monomer, demonstrates these principles effectively. For example, polyimides containing trifluoromethyl (-CF₃) groups, which share similar electronic characteristics with -OCF₃, exhibit significantly reduced dielectric constants compared to their non-fluorinated counterparts. nih.govmdpi.com

Table 1: Dielectric Properties of Fluorinated Polyimides

| Polymer System | Frequency | Dielectric Constant (Dk) | Dielectric Loss (Df) |

|---|---|---|---|

| TFMB/TAHQ/NPDA Poly(ester-imide)s | 10 GHz | 2.90 - 3.19 | 0.00174 - 0.00322 |

| TFMB-based Polyimide (TPPI50) | 1 MHz | 2.312 | 0.00676 |

This table is interactive. Data sourced from multiple studies on fluorinated polyimides. mdpi.comnih.govmdpi.com

Thermal Stability: The trifluoromethoxy group also significantly enhances the thermal stability of materials. This is attributed to the high bond dissociation energy of the carbon-fluorine (C-F) bond, which is approximately 485 kJ/mol. mdpi.com This strong bond requires a large amount of energy to be broken, thus increasing the temperature at which thermal degradation begins.

Polymers incorporating fluorinated groups typically exhibit higher glass transition temperatures (Tg) and thermal decomposition temperatures (Td5%, the temperature at which 5% weight loss occurs). For instance, studies have shown that fluoropolymers with trifluoromethyl end groups are more stable than their non-fluorinated analogues by as much as 120 °C. acs.org This enhanced stability makes materials containing the trifluoromethoxy group suitable for use in high-temperature environments, such as in aerospace applications and advanced electronics. nist.govturi.org

Table 2: Thermal Properties of Fluorinated and Naphthalene-Based Polyimides

| Polymer System | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5%) |

|---|---|---|

| TFMB-based Polyimide (TPPI50) | 402 °C | 563 °C |

| Naphthalene-based Poly(ester-imide)s | 215 - 250 °C | > 470 °C |

This table is interactive. Data sourced from multiple studies on high-performance polyimides. mdpi.comnih.govmdpi.com

Conclusion and Future Research Trajectories

Summary of Current Academic Understanding of 1-Amino-4-(trifluoromethoxy)naphthalene and its Analogues

Direct and extensive academic literature solely focused on this compound is notably sparse. Much of the current understanding is therefore extrapolated from research on analogous compounds, namely other substituted aminonaphthalenes and aromatic compounds bearing the trifluoromethoxy group.

The aminonaphthalene core is a well-established pharmacophore and a versatile building block in materials science. The position of the amino group on the naphthalene (B1677914) ring system significantly influences its chemical reactivity and biological activity. The trifluoromethoxy (-OCF3) group is recognized for its unique electronic properties and high lipophilicity, which can profoundly impact a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. nih.govnih.govresearchgate.net It is considered a "super-halogen" due to its strong electron-withdrawing nature and steric profile. researchgate.net

Analogues such as 4-fluoro-1-naphthylamine and various trifluoromethoxy-substituted anilines have been synthesized and studied. sigmaaldrich.comcymitquimica.com For instance, 4-(trifluoromethoxy)aniline (B150132) is a known intermediate in the synthesis of pharmaceuticals and liquid crystals. sigmaaldrich.comchemicalbook.com The synthesis of trifluoromethoxylated (hetero)arenes has been a subject of significant research, with various methods developed for the introduction of the -OCF3 group onto aromatic rings. nih.govmdpi.com These methods often involve multi-step sequences and the use of specialized fluorinating agents. mdpi.com

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Key Properties |

| 4-Fluoro-1-naphthylamine | 438-32-4 | C10H8FN | Solid at room temperature, intermediate in organic synthesis. cymitquimica.com |

| 4-(Trifluoromethoxy)aniline | 461-82-5 | C7H6F3NO | Liquid, used in the synthesis of liquid crystals and pharmaceuticals. sigmaaldrich.comchemicalbook.com |

Unaddressed Research Questions and Emerging Areas in Fluorinated Aminonaphthalene Chemistry

The scarcity of specific research on this compound presents a landscape rich with unanswered questions and opportunities for investigation. Key areas that warrant exploration include:

Systematic Synthesis and Characterization: The development of efficient and scalable synthetic routes to this compound and its isomers is a fundamental prerequisite for any further investigation. Detailed characterization using modern spectroscopic and crystallographic techniques would provide invaluable data on its molecular structure and properties.

Reactivity and Derivatization: A systematic study of the chemical reactivity of the this compound scaffold is needed. This includes exploring its behavior in fundamental organic reactions such as electrophilic aromatic substitution, diazotization, and N-functionalization to create a library of novel derivatives.

Medicinal Chemistry Applications: Given that fluorinated compounds are prevalent in pharmaceuticals, a key unaddressed area is the potential biological activity of this compound and its derivatives. nih.govresearchgate.netnih.gov Screening for activity in areas such as oncology, neurodegenerative diseases, and infectious diseases could unveil novel therapeutic leads. The impact of the trifluoromethoxy group on the absorption, distribution, metabolism, and excretion (ADME) properties of the aminonaphthalene scaffold is a critical research question.

Materials Science Potential: The unique electronic and photophysical properties that may arise from the combination of the aminonaphthalene chromophore and the trifluoromethoxy group are yet to be explored. Research into its potential use in organic light-emitting diodes (OLEDs), sensors, and other advanced materials is a promising avenue.

Methodological Advancements in Synthesis and Characterization

Recent years have witnessed significant progress in the methods for introducing fluorine and fluorine-containing functional groups into organic molecules. nih.govnih.gov These advancements are directly applicable to the synthesis of this compound.

Synthesis:

Modern Fluorination Reagents: The development of electrophilic trifluoromethoxylating agents has provided more accessible routes to aryl trifluoromethyl ethers. nih.gov

Catalytic Methods: Transition-metal-catalyzed cross-coupling reactions offer powerful tools for the construction of C-O bonds, which could be adapted for the synthesis of trifluoromethoxylated naphthalenes.

Mechanochemistry: Mechanochemical methods are emerging as a sustainable and efficient alternative for the synthesis of fluorinated aromatic compounds, potentially offering a more direct route to compounds like this compound from aromatic amines. acs.orgacs.org

Characterization:

Advanced NMR Spectroscopy: 19F NMR spectroscopy is an indispensable tool for the characterization of fluorinated compounds, providing detailed information about the electronic environment of the fluorine nuclei.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to predict the geometric, electronic, and spectroscopic properties of this compound, guiding synthetic efforts and interpreting experimental data.

Potential for Novel Chemical Discoveries and Materials Innovation based on the this compound Scaffold

The this compound scaffold represents a largely untapped resource for novel chemical discoveries and the development of innovative materials.

Novel Pharmacophores: The unique combination of the aminonaphthalene and trifluoromethoxy moieties could lead to the discovery of novel pharmacophores with unique biological activities and improved pharmacokinetic profiles. nih.gov The high lipophilicity of the -OCF3 group could enhance the ability of drug candidates to cross cellular membranes. nih.gov

Functional Dyes and Pigments: Aminonaphthalene derivatives are known for their fluorescent properties. The introduction of a trifluoromethoxy group could modulate these properties, leading to the development of novel dyes and pigments with tailored absorption and emission characteristics for applications in imaging and sensing.

Organic Electronics: The electron-withdrawing nature of the trifluoromethoxy group can significantly influence the electronic properties of the naphthalene ring system. This could be exploited in the design of new organic semiconductors, charge-transport materials, and emitters for electronic devices.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.